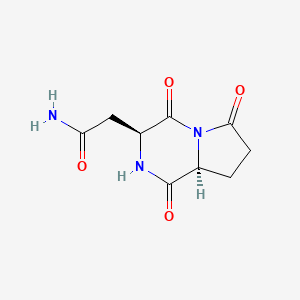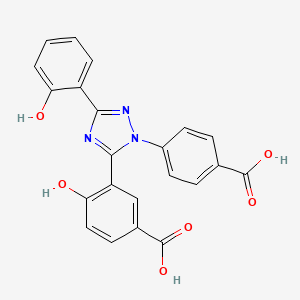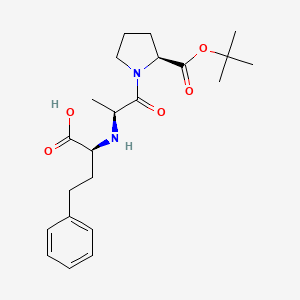
Enalaprilat tert-Butyl Ester
Overview
Description
Enalaprilat tert-Butyl Ester is a derivative of Enalaprilat, which is the active metabolite of the orally available pro-drug, enalapril . Enalapril is an ACE inhibitor used in the treatment of hypertension . The molecular formula of this compound is C24H36N2O5 .
Synthesis Analysis
The synthesis of tert-butyl esters, such as this compound, has been studied extensively. A method for the preparation of tertiary butyl esters of N α-protected amino acids from tert-butanol was developed . The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .Chemical Reactions Analysis
The transesterification of β-keto esters, a group to which this compound likely belongs, is a useful transformation in organic synthesis . This process is often used in the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production .Scientific Research Applications
1. Nanoparticle Carriers for Oral Administration
Enalaprilat, a typical angiotensin-converting enzyme inhibitor, shows poor absorption from the gastrointestinal tract. Research by Ahlin et al. (2002) focused on designing poly-(lactide-co-glycolide) (PLGA) and polymethylmethacrylate (PMMA) nanoparticles containing enalaprilat. These nanoparticles were evaluated for their potential in drug transport through the intestinal mucosa, offering a novel approach to enhance the bioavailability of enalaprilat when administered orally (Ahlin, Kristl, Kristl, & Vrečer, 2002).
2. Metabolite Kinetics and Liver Function
Studies by Pang et al. (1984) investigated the disposition of enalapril and its metabolite enalaprilat in a perfused rat liver preparation. This research highlighted a diffusional barrier for enalaprilat into hepatocytes, contributing to an understanding of metabolite kinetics and the role of liver function in the metabolism of enalaprilat (Pang, Cherry, Terrell, & Ulm, 1984).
3. Pharmacokinetic and Pharmacodynamic Relationships
MacFadyen, Meredith, and Elliott (1993) provided a detailed analysis of the pharmacokinetics and pharmacodynamics of enalapril, the prodrug of enalaprilat. Their study emphasized the importance of understanding the concentration-time profiles and the translation of these profiles to steady-state pharmacodynamics, which is crucial for predicting responses to dosage alterations (MacFadyen, Meredith, & Elliott, 1993).
4. Absorption and Activation in the Intestine
Holenarsipur et al. (2015) examined the absorption and cleavage of enalapril, a carboxyl ester prodrug, in the rat intestine. Their research demonstrated that a significant extent of enalapril is converted to enalaprilat in the intestine, which is crucial for the understanding of the activation of oral prodrugs (Holenarsipur et al., 2015).
5. Lipophilicity Increase through Metal Complexation
Fujioka et al. (2013) explored how enalaprilat's lipophilicity increases through complexation with copper(II) or zinc(II) ions. This study offers insights into the potential side effects related to copper or zinc deficiency due to metal complex formation with enalaprilat, highlighting a possible risk factor in the long-term administration of enalapril (Fujioka, Hieda, Kuramoto, Konishi, Kinoshita-Kikuta, Kinoshita, & Koike, 2013).
Mechanism of Action
Target of Action
Enalaprilat tert-Butyl Ester is a prodrug of Enalaprilat, which is an active metabolite of Enalapril . The primary target of Enalaprilat is the Angiotensin Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormone system that regulates blood pressure and fluid balance .
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II, resulting in reduced vasoconstriction and decreased reabsorption of sodium ions in the proximal tubule of the kidney . This ultimately leads to a reduction in blood pressure and blood fluid volume . Furthermore, the uptake of Enalaprilat into cells expressing OAT3 and OAT4 transporters was found to be significantly higher compared to control cells .
Pharmacokinetics
This compound, as a prodrug, is bioactivated by hydrolysis of the ethyl ester to Enalaprilat . Peak plasma Enalaprilat concentrations occur 2 to 4 hours after oral administration of Enalapril . The elimination of Enalaprilat is biphasic, with an initial phase reflecting renal filtration and a subsequent prolonged phase .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, renal impairment, particularly when creatinine clearance is less than 20 ml/min, can result in significant accumulation of Enalaprilat, necessitating dose reduction . Additionally, the drug’s action can be affected by patient-specific factors such as age, presence of comorbidities like diabetes, hypertension, and heart failure .
Safety and Hazards
The safety data sheet for tert-butyl esters indicates that they are highly flammable and can be harmful if swallowed or inhaled . They can also cause severe skin burns and eye damage . It’s important to handle these compounds with care, using personal protective equipment and ensuring adequate ventilation .
Biochemical Analysis
Biochemical Properties
Enalaprilat tert-Butyl Ester, like Enalaprilat, may interact with ACE, preventing it from converting angiotensin I to angiotensin II . This interaction is crucial in regulating blood pressure and fluid balance .
Cellular Effects
This compound’s potential effects on cells could be similar to those of Enalaprilat. Enalaprilat reduces both supine and standing systolic and diastolic blood pressure, usually with no orthostatic component . It may influence cell function by impacting cell signaling pathways related to blood pressure regulation .
Molecular Mechanism
The molecular mechanism of this compound could be similar to that of Enalaprilat. Enalaprilat inhibits ACE, preventing the conversion of angiotensin I to angiotensin II . This inhibition can lead to reduced vasoconstriction and sodium reabsorption, resulting in decreased blood pressure .
Dosage Effects in Animal Models
Enalaprilat’s effects on blood pressure reduction have been observed in animal models .
Metabolic Pathways
This compound may be involved in the renin-angiotensin system, similar to Enalaprilat . Enalaprilat inhibits ACE, a key enzyme in this pathway .
Transport and Distribution
Enalaprilat, being poorly orally available, is primarily administered intravenously .
Subcellular Localization
Given its potential role as an ACE inhibitor, it may be localized in areas where ACE is present, such as the endothelial cells and renal tubules .
properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O5/c1-15(23-17(20(26)27)13-12-16-9-6-5-7-10-16)19(25)24-14-8-11-18(24)21(28)29-22(2,3)4/h5-7,9-10,15,17-18,23H,8,11-14H2,1-4H3,(H,26,27)/t15-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFBUHZOXLSHBK-SZMVWBNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)OC(C)(C)C)NC(CCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C)N[C@@H](CCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[[(8R,9S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B584555.png)
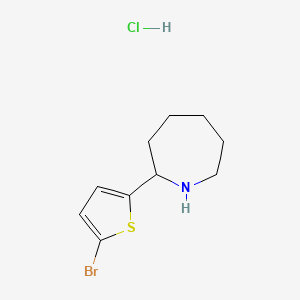
![2-[(4-Bromophenyl)methyl]hexahydro-1H-azepine Hydrochloride](/img/structure/B584559.png)

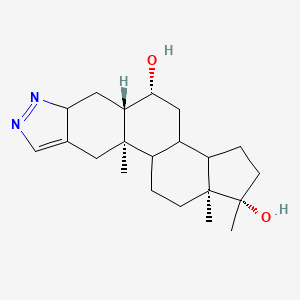
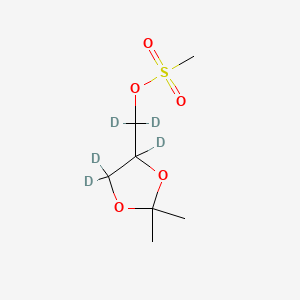

![5-Bromothieno[2,3-b]pyridine-6-methanol](/img/structure/B584565.png)



